molecular formula C16H13FN4O2S B2714474 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421444-66-7

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2714474
CAS RN: 1421444-66-7
M. Wt: 344.36
InChI Key: FAOXYPNPRALDDU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact molecular structure. Pyrimidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant potential in developing anti-inflammatory and analgesic agents. These compounds, including various pyrimidine derivatives, have been screened for cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, demonstrating notable analgesic and anti-inflammatory activities. Some compounds within this research exhibited high inhibitory activity on COX-2 selectivity, analogous to standard drugs like sodium diclofenac, indicating their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antifungal Agents

The synthesis of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest the potential of pyrimidine derivatives in developing new antifungal agents, with one compound showing enhanced effectivity compared to others in the study (Jafar et al., 2017).

Antitumor and Antimicrobial Activities

Further studies have explored the synthesis of novel pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase agents. These derivatives have shown promising cytotoxic effects against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2, according to the SRB assay. The structure-activity relationship analysis within this research underscores the potential of pyrimidine derivatives in cancer treatment and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without further information. Pyrimidine derivatives are often used in medicinal chemistry and can exhibit a wide range of biological activities .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9-14(24-10(2)20-9)15(22)21-11-7-18-16(19-8-11)23-13-6-4-3-5-12(13)17/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOXYPNPRALDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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